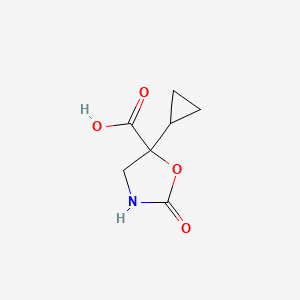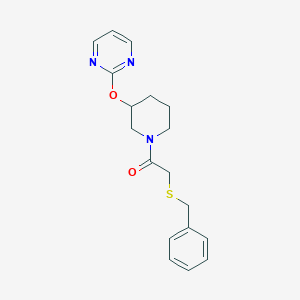
4-(4-Ethoxyphenoxy)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Ethoxyphenoxy)butanoic acid is a chemical compound with the empirical formula C12H16O3 and a molecular weight of 208.25 .
Synthesis Analysis
The synthesis of similar compounds involves the use of ether phases and aqueous phases. Sodium hydroxide is often used as a base .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C12H16O4/c1-2-15-10-5-7-11(8-6-10)16-9-3-4-12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 72-74°C . It has a molecular weight of 224.26 .Scientific Research Applications
Synthesis and Chemical Applications :
- Singh (2012) discusses the synthesis of compounds related to 4,4-diaryl-3-ethoxycarbonyl-3-butanoic acid, a framework in the lignan family, which are important in organic synthesis and pharmaceuticals Singh, 2012.
- Delhaye et al. (2006) describe an organic solvent-free process for synthesizing 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in pharmaceuticals Delhaye, L., Diker, K., Donck, T., & Merschaert, A. (2006).
Materials Science and Nanotechnology :
- Ali et al. (2012) use a derivative of 4-oxo-4-(pyren-4-ylmethoxy)butanoic acid for optical gating in nanofluidic devices, which has potential applications in controlled release, sensing, and information processing Ali, M., Nasir, S., Ramirez, P., Ahmed, I., Nguyen, Q., Fruk, L., Mafe, S., & Ensinger, W. (2012).
Environmental Science :
- Werner et al. (2012) and Paszko et al. (2016) both study the sorption of phenoxy herbicides, which include derivatives of 4-(4-ethoxyphenoxy)butanoic acid, on soil and organic matter. This research is crucial for understanding the environmental impact of these compounds Werner, D., Garratt, J., & Pigott, G. (2012), Paszko, T., Muszyński, P., Materska, M., Bojanowska, M., Kostecka, M., & Jackowska, I. (2016).
Pharmaceutical and Biological Research :
- Wimmer et al. (2007) explore the synthesis of novel chiral butanoate esters with applications in insect pest control Wimmer, Z., Floro, A. J. F. D. M., Zarevúcká, M., Wimmerová, M., Sello, G., & Orsini, F. (2007).
Analytical Chemistry Applications :
- Tabani et al. (2013) discuss the use of low-voltage electromembrane extraction combined with cyclodextrin modified capillary electrophoresis for determining phenoxy acid herbicides in environmental samples, including derivatives of this compound Tabani, H., Fakhari, A., & Zand, E. (2013).
Safety and Hazards
Mechanism of Action
Mode of Action
This results in protective effects against endoplasmic reticulum stress-induced neuronal cell death . Furthermore, 4-PBA exhibits inhibitory activity against histone deacetylases (HDACs) .
Biochemical Pathways
It helps in the proper folding of proteins and prevents their aggregation, thereby protecting against endoplasmic reticulum stress .
Result of Action
By ameliorating unfolded proteins and suppressing their aggregation, it can protect against endoplasmic reticulum stress-induced neuronal cell death .
Properties
IUPAC Name |
4-(4-ethoxyphenoxy)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-2-15-10-5-7-11(8-6-10)16-9-3-4-12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZNQXICNJXQOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2367853.png)
![(E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2367854.png)

![6-Cyano-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)pyridine-3-sulfonamide](/img/structure/B2367858.png)


![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2367863.png)
![2-[(6-Chloropyridazin-3-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2367864.png)
![[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2367866.png)
![Methyl 3-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)-2-thiophenecarboxylate](/img/structure/B2367869.png)

![(E)-N-[1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2367873.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2367875.png)
